

# Standard Operating Procedure for CUTRIN Stability Testing

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## Compound of Interest

Compound Name:	CUTRIN
CAS No.:	12772-06-4
Cat. No.:	B1172515

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Purpose

This document outlines the standard operating procedure (SOP) for conducting stability testing of **CUTRIN** cosmetic products. The purpose of these studies is to evaluate how the quality of a product varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a shelf life for the product and recommend appropriate storage conditions.

## Scope

This SOP applies to all **CUTRIN** cosmetic products, including but not limited to hair care products such as shampoos, conditioners, treatments, and styling products. The procedure covers the stability testing from the initial study design to the final data analysis and reporting.

## Responsibilities

- Research and Development (R&D) Department: Responsible for designing the stability study, providing the product samples, and interpreting the final data.
- Quality Control (QC) Department: Responsible for conducting the analytical tests at each time point as per the defined protocol.
- Stability Coordinator: Responsible for initiating and managing the stability study, including placing samples in the stability chambers, pulling samples at the designated time points, and ensuring all testing is completed and documented according to the protocol.

## Equipment and Materials

- Stability chambers with controlled temperature and humidity
- Light exposure chamber
- pH meter
- Viscometer
- Microbiological testing equipment
- Analytical balances
- Product packaging components
- Appropriate laboratory glassware and utensils

## Experimental Protocols

### Study Initiation and Sample Management

- Protocol Generation: A stability study protocol is created, detailing the product name, batch number, packaging, storage conditions, testing frequency, and the specific tests to be performed.
- Sample Collection: A representative sample from a production batch of the **CUTRIN** product is obtained. The number of samples should be sufficient to complete all planned tests at all time points.

- **Initial Testing (Time Zero):** Before placing the samples in the stability chambers, initial testing is performed to establish the baseline characteristics of the product.
- **Sample Storage:** Samples are placed in the designated stability chambers under the specified conditions.

## Stability Conditions

The selection of stability conditions is based on the intended market and climate zones. The following conditions are typically used, in line with general cosmetic and pharmaceutical stability guidelines.

Storage Condition	Temperature (°C)	Relative Humidity (%)	Duration
Long-term	25 ± 2	60 ± 5	12-36 months
Intermediate	30 ± 2	65 ± 5	6-12 months
Accelerated	40 ± 2	75 ± 5	3-6 months

## Testing Schedule

Samples are pulled from the stability chambers at predetermined intervals for analysis. A typical testing schedule is as follows:

Storage Condition	Testing Intervals (Months)
Long-term	0, 3, 6, 9, 12, 18, 24, 36
Intermediate	0, 3, 6, 9, 12
Accelerated	0, 1, 2, 3, 6

## Analytical Testing

At each testing interval, the following parameters are evaluated:

- **Physical Appearance:** Color, odor, and phase separation are visually inspected.

- pH: The pH of the product is measured using a calibrated pH meter.
- Viscosity: The viscosity is measured using a viscometer with the appropriate spindle and speed.
- Microbiological Purity: The product is tested for the presence of microbial contaminants.
- Packaging Integrity: The packaging is inspected for any signs of leakage, deformation, or interaction with the product.

## Detailed Experimental Protocol: Viscosity Measurement

- Objective: To determine the viscosity of the **CUTRIN** product at specified time points to assess its physical stability.
- Apparatus: Rotational Viscometer (e.g., Brookfield), appropriate spindle, and a constant temperature water bath.
- Procedure:
  1. Equilibrate the product sample to the specified measurement temperature (e.g., 25°C) using the water bath.
  2. Select the appropriate spindle and rotational speed based on the product's expected viscosity.
  3. Immerse the spindle into the sample up to the marked level.
  4. Allow the spindle to rotate for a specified period (e.g., 1 minute) to obtain a stable reading.
  5. Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
  6. Perform the measurement in triplicate and calculate the average viscosity.

## Data Presentation

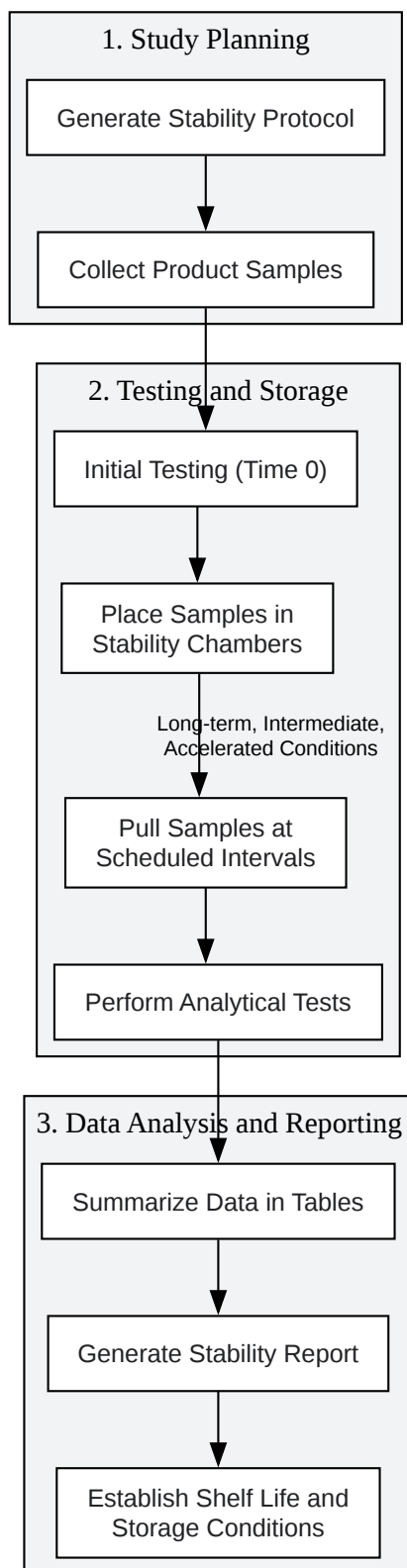
All quantitative data generated during the stability study will be summarized in a tabular format for easy comparison.

Table 1: Example Stability Data for **CUTRIN** Shampoo - Accelerated Conditions (40°C / 75% RH)

Test Parameter	Specification	Time 0	1 Month	3 Months	6 Months
Appearance	Homogeneous liquid, characteristic odor	Conforms	Conforms	Conforms	Slight discoloration
pH	4.5 - 5.5	5.1	5.0	4.8	4.6
Viscosity (cP)	3000 - 4000	3500	3450	3300	3100
Microbial Count (CFU/g)	< 100	< 10	< 10	< 10	< 10

## Visualization

The following diagram illustrates the workflow of the **CUTRIN** stability testing procedure.



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Caption: Workflow for **CUTRIN** Stability Testing.

## Conclusion

The stability testing program is a critical component of quality assurance for **CUTRIN** products. Adherence to this SOP ensures that the stability studies are conducted in a consistent and controlled manner, providing reliable data to support the product's shelf life and storage recommendations. The safety and quality of cosmetic products are ensured through rigorous testing, including the evaluation of ingredients' safety, stability, and microbiological quality, as well as the final product assessment.[1] Products are manufactured in accordance with ISO 22716 (Cosmetics, Good Manufacturing Practices), a globally recognized standard for cosmetic product safety.[1]

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## References

- [1. lumenegroup.com \[lumenegroup.com\]](https://www.lumenegroup.com)
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